2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one
Overview
Description
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a ketone group at the 4-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one involves the reaction of 2-(2-bromoallyl)cyclohexanone with primary amines. This one-pot synthesis is efficient and yields various N-substituted derivatives . The reaction typically occurs under mild conditions, often utilizing a transamination procedure to improve yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methyl group at the 2-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Medicine: The compound and its derivatives are investigated for potential therapeutic applications.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, such as enzymes and receptors, to exert their effects. The exact pathways and targets can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family, known for its aromaticity and biological activity.
2-Methylindole: Similar structure but lacks the tetrahydro and ketone functionalities.
4,5,6,7-Tetrahydroindole: Similar structure but lacks the methyl and ketone functionalities.
Uniqueness
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its specific combination of a methyl group at the 2-position and a ketone group at the 4-position, which imparts distinct chemical and biological properties compared to other indole derivatives.
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one (often abbreviated as 2-M-THIQ) is a compound belonging to the indole family, characterized by its unique structure that includes a methyl group and a ketone functionality. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 179.23 g/mol
- Structure : The compound features a partially saturated indole core with a cyclohexanone-like structure due to the tetrahydro configuration.
The biological activity of 2-M-THIQ is primarily attributed to its interaction with various molecular targets within biological systems. Indole derivatives typically engage with enzymes and receptors, influencing numerous biochemical pathways. While specific pathways for 2-M-THIQ require further elucidation, its structural similarity to bioactive indole alkaloids suggests significant potential for diverse biological interactions.
Anticancer Properties
Research indicates that derivatives of 2-M-THIQ exhibit anticancer properties . For instance, studies have shown that related indole compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve the inhibition of tyrosine kinases, which are crucial for cancer cell growth and survival .
Neuroprotective Effects
Indole derivatives are also noted for their neuroprotective effects . Preliminary investigations suggest that 2-M-THIQ may play a role in the biosynthesis of neurotransmitters such as serotonin (5-HT), which is vital for mood regulation and cognitive functions. This potential opens avenues for research into treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The unique combination of the methyl group at the 2-position and the ketone at the 4-position distinguishes 2-M-THIQ from other indole derivatives. This structural specificity is critical for its biological activity, influencing its binding affinity to various receptors and enzymes .
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Indole core with methyl and ketone groups | Anticancer, neuroprotective |
Indole | Parent compound | General biological activity |
2-Methylindole | Lacks tetrahydro and ketone functionalities | Limited activity compared to 2-M-THIQ |
Case Studies
-
Anticancer Activity Assessment :
A study identified several substituted analogs of tetrahydroindoles that demonstrated significant inhibition of cancer cell lines through apoptosis induction mechanisms. The study highlighted the potential of these compounds as leads in anticancer drug development . -
Neuroprotective Research :
Investigations into the neuroprotective effects of indole derivatives revealed that compounds similar to 2-M-THIQ could enhance serotonin levels in neuronal cultures, suggesting therapeutic potential in mood disorders.
Properties
IUPAC Name |
2-methyl-1,5,6,7-tetrahydroindol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-5-7-8(10-6)3-2-4-9(7)11/h5,10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIYEKHYUGHTAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431115 | |
Record name | 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35308-68-0 | |
Record name | 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the choice of solvent crucial in the Mannich reaction of 1,5,6,7-Tetrahydro-2-methyl-4H-indol-4-one?
A1: The research paper ["Mannich reaction of 3-ethyl-1,5,6,7-tetrahydro- 2-methyl-4H-indol-4-one and the characterization of the hydroxymethylated by-product"] [] demonstrates that using acetic acid as a solvent in the Mannich reaction of 1,5,6,7-Tetrahydro-2-methyl-4H-indol-4-one leads to an undesired side reaction. Instead of the anticipated Mannich product, N-hydroxymethyl-3-ethyl-1,5,6,7-tetrahydro-2-methyl-4H-indol-4-one is formed through a hydroxymethylation process. This highlights the significant impact of solvent choice on the reaction pathway and product outcome. Therefore, alternative solvents are necessary to achieve the desired Mannich product.
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